2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)
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Overview
Description
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is an organic compound characterized by the presence of two 3,5-di-tert-butylaniline groups connected by an azo linkage (N=N). This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) typically involves the diazotization of 3,5-di-tert-butylaniline followed by coupling with another molecule of 3,5-di-tert-butylaniline. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt, which then reacts with the aniline derivative to form the azo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the presence of tert-butyl groups can influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable azo linkage and vibrant color properties.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) largely depends on its interaction with other molecules. The azo linkage can participate in electron transfer processes, and the bulky tert-butyl groups can influence the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes or receptors, modulating their activity through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylaniline: The parent compound without the azo linkage.
2,5-Di-tert-butylaniline: A positional isomer with different substitution patterns on the aromatic ring.
4-tert-Butylaniline: A simpler analogue with only one tert-butyl group.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is unique due to its azo linkage, which imparts distinct electronic and steric properties compared to its analogues. The presence of two bulky tert-butyl groups on each aromatic ring further enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
55446-40-7 |
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Molecular Formula |
C28H44N4 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-[(2-amino-4,6-ditert-butylphenyl)diazenyl]-3,5-ditert-butylaniline |
InChI |
InChI=1S/C28H44N4/c1-25(2,3)17-13-19(27(7,8)9)23(21(29)15-17)31-32-24-20(28(10,11)12)14-18(16-22(24)30)26(4,5)6/h13-16H,29-30H2,1-12H3 |
InChI Key |
FXWBNXCCYWDCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)N=NC2=C(C=C(C=C2N)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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